(S)-4-Methyl-3-(methylamino)pentanoic acid
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Overview
Description
(S)-4-Methyl-3-(methylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-3-(methylamino)pentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amine with a suitable alkyl halide, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of polar solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and yield of the production process while minimizing waste and reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-3-(methylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-4-Methyl-3-(methylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-3-(methylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-amino-4-methyl-pentanoic acid
- (S)-3-methyl-pentanoic acid
- ®-3-amino-4-methyl-pentanoic acid
Uniqueness
(S)-4-Methyl-3-(methylamino)pentanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a carboxylic acid group. This combination of functional groups and stereochemistry allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
(S)-4-Methyl-3-(methylamino)pentanoic acid, also known as N-Methyl-L-Leucine or Alpha-Methyl-L-Leucine, is an organic compound classified under amino acids. Its molecular formula is C7H15NO2 with a molecular weight of approximately 145.2 g/mol. This compound is a derivative of leucine, an essential amino acid, and exhibits significant biological activity due to its structural characteristics and interactions with various biological targets.
Structural Characteristics
The compound features a methyl group and a methylamino group attached to a pentanoic acid backbone, which influences its biological properties. The unique structural configuration allows it to interact with specific receptors and metabolic pathways, enhancing its pharmacological relevance.
Calcium Channel Antagonism
Research indicates that this compound may act as a calcium channel antagonist. This property is particularly relevant in cardiovascular pharmacology, where calcium channel blockers are used to manage conditions such as hypertension and angina. The compound's ability to inhibit calcium channels can lead to vasodilation and reduced myocardial oxygen demand, providing therapeutic benefits in cardiovascular diseases .
Neuroprotective Effects
Studies have explored the neuroprotective potential of this compound, particularly in the context of neurological disorders. Its structural similarity to natural amino acids suggests that it may play a role in modulating neurotransmitter levels and protecting neuronal cells from damage . This aspect makes it a candidate for further research in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Metabolic Pathway Interactions
The compound has been shown to influence various metabolic pathways, potentially affecting amino acid transport and metabolism. For instance, research on related compounds indicates that methylaminoalkanoic acids can restrict blood-brain transport of phenylalanine, which is crucial for managing metabolic disorders like phenylketonuria (PKU) . Such interactions underscore the compound's relevance in metabolic regulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(R)-4-Methyl-3-(methylamino)pentanoic acid | C7H15NO2 | Enantiomer with different biological activity |
(S)-3-amino-4-methyl-pentanoic acid | C7H15NO2 | Lacks methylamino group; different properties |
(S)-3-amino-4,4-dimethyl-pentanoic acid | C9H19NO2 | Additional methyl groups; altered hydrophobicity |
This table highlights how structural variations affect biological activity and interaction profiles, emphasizing the significance of this compound in pharmacological contexts.
Case Studies and Research Findings
- Calcium Channel Blocker Efficacy : A study demonstrated that this compound effectively inhibited L-type calcium channels in vitro, showing promise as a therapeutic agent for cardiovascular conditions .
- Neuroprotective Properties : In animal models, the compound exhibited protective effects against excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative disease management .
- Metabolic Regulation : Research indicated that derivatives of this compound could modulate amino acid transport mechanisms, which may have implications for treating metabolic disorders .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3S)-4-methyl-3-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8-3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
CXLPKVYJLITGLF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC |
Canonical SMILES |
CC(C)C(CC(=O)O)NC |
Origin of Product |
United States |
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